molecular formula C9H14O4 B1245142 2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy- CAS No. 628302-59-0

2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy-

Cat. No. B1245142
M. Wt: 186.2 g/mol
InChI Key: SZLBWIXYZSVWJX-UUEFVBAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy- is a natural product found in Annulusmagnus triseptatus with data available.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthetic Pathways: The synthesis of chiral 5-(4-hydroxybutyl)-2(5H)furanone, a structurally similar compound, has been achieved from 9-oxabicyclo[4.2.1]non-7-en-1-ol, primarily using HTIB (Koser's reagent)-mediated oxidative fragmentation. This method was utilized for the formal total synthesis of (+)-dubiusamine A (Kawasumi & Iwabuchi, 2013).
  • Chemical Reactions and Transformations: The reaction of 4-hydroxy-2-cyclobutenones with PhI(OAc)2 in 1,2-dichloroethane produces 5-acetoxy-2(5H)-furanones through a ring cleavage and recyclization process. Using methanol enhances yields, producing 5-methoxy-2(5H)-furanones (Ohno, Oguri, & Eguchi, 1999).

Biological and Environmental Aspects

  • Flavor and Aroma Compounds: Furanones, including 4-hydroxy-2,5-dimethyl-3(2H)-furanone and its derivatives, are key flavor compounds in many fruits and are synthesized through a series of enzymatic steps. These compounds are critical for the food industry due to their attractive sensory properties (Schwab, 2013).
  • Pharmacological Properties: Certain 5-alkoxy-3,4-dihalo-2(5H)-furanones have been evaluated for their preliminary bioactivity, including cytotoxic effects on cancer cell lines. This demonstrates their potential in pharmacological research (Yang-Qing Mo et al., 2012).
  • Environmental Interactions: Furanones, including 2(5H)-furanone derivatives, can function as inter-organism signal molecules in various systems. They possess both mutagenic and anti-carcinogenic properties, with some also showing antioxidant activity. Their role in the environment and biological systems is complex and multifaceted (Slaughter, 2007).

properties

CAS RN

628302-59-0

Product Name

2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy-

Molecular Formula

C9H14O4

Molecular Weight

186.2 g/mol

IUPAC Name

2-[(2S)-2-hydroxybutyl]-3-methoxy-2H-furan-5-one

InChI

InChI=1S/C9H14O4/c1-3-6(10)4-8-7(12-2)5-9(11)13-8/h5-6,8,10H,3-4H2,1-2H3/t6-,8?/m0/s1

InChI Key

SZLBWIXYZSVWJX-UUEFVBAFSA-N

Isomeric SMILES

CC[C@@H](CC1C(=CC(=O)O1)OC)O

SMILES

CCC(CC1C(=CC(=O)O1)OC)O

Canonical SMILES

CCC(CC1C(=CC(=O)O1)OC)O

synonyms

4-methoxy-5-(2-hydroxybutyl)-2,(5H)-furanone
annularin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy-
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2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy-
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2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy-
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2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy-
Reactant of Route 5
2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy-
Reactant of Route 6
2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy-

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